

Application of Tenofovir Diphosphate in Pre-Exposure Prophylaxis (PrEP) Studies

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Compound of Interest

Compound Name: *Tenofovir diphosphate disodium*

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These application notes and protocols provide a comprehensive overview of the use of tenofovir diphosphate (TFV-DP) as a key biomarker in pre-exposure prophylaxis (PrEP) research. TFV-DP, the active metabolite of tenofovir prodrugs, is a critical tool for assessing adherence and predicting the efficacy of PrEP regimens.

Tenofovir disoproxil fumarate (TDF) and tenofovir alafenamide (TAF) are both prodrugs that are metabolized intracellularly to the active antiviral agent, tenofovir diphosphate (TFV-DP).^{[1][2]} This intracellular metabolite has a long half-life, making it an excellent biomarker for monitoring cumulative adherence to PrEP over weeks to months.^{[3][4]} The concentration of TFV-DP in red blood cells, often measured from dried blood spots (DBS), has been strongly correlated with HIV protection in numerous clinical trials.^{[5][6]}

Data Presentation

The following tables summarize the quantitative relationship between TFV-DP levels in dried blood spots (DBS), adherence to different PrEP dosing regimens, and the associated protective efficacy against HIV infection.

Table 1: TFV-DP Concentrations in Dried Blood Spots (DBS) by PrEP Dosing Adherence

Dosing Regimen (doses/week)	Mean/Median TFV- DP Concentration (fmol/punch)	Study Population	Reference
7 (Perfect Adherence)	1375 (25th percentile)	HIV-negative adults	[3]
4 (Moderate Adherence)	779 (25th percentile)	HIV-negative adults	[3]
2 (Low Adherence)	466 (25th percentile)	HIV-negative adults	[3]
Daily Dosing (Median)	1299 (IQR 1021– 1627)	Men who have sex with men (MSM)	[7]
≥6 doses/week	994 (average, SD 517)	HIV serodiscordant couples in East Africa	[8]
7 doses/week	928 (average, SD 390)	HIV serodiscordant couples in East Africa	[8]

Table 2: Correlation of Plasma Tenofovir and Intracellular TFV-DP Levels with HIV Protection

Analyte and Concentration	Associated HIV Protection	Study	Reference
Plasma Tenofovir >40 ng/mL	88% (TDF arm), 91% (FTC/TDF arm)	Partners PrEP Study	[5] [9]
TFV-DP in DBS >700 fmol/punch	Substantial reduction in HIV infection risk	Multiple PrEP trials	[3] [4]
Modeled HIV risk reduction with 2 doses/week	76%	Men who have sex with men (MSM)	[5]
Modeled HIV risk reduction with 4 doses/week	96%	Men who have sex with men (MSM)	[5]
Modeled HIV risk reduction with 7 doses/week	99%	Men who have sex with men (MSM)	[5]

Experimental Protocols

Protocol 1: Quantification of Tenofovir Diphosphate in Dried Blood Spots (DBS)

This protocol outlines the key steps for the quantification of TFV-DP from DBS samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

1. Sample Collection and Preparation:

- Collect whole blood via finger prick or venipuncture.
- Spot 25-75 µL of whole blood onto a Whatman 903 Protein Saver card.[\[10\]](#)
- Allow the DBS cards to dry at ambient temperature for a minimum of 2 hours.[\[10\]](#)
- Store the dried cards in low-gas-permeability plastic bags with a desiccant at -80°C until analysis.[\[10\]](#)

2. Sample Extraction:

- From the center of the blood spot, punch a 3-mm disc.[\[10\]](#)[\[11\]](#)
- Place the punch into a clean microcentrifuge tube.
- Add an extraction solution, typically a mixture of methanol and water (e.g., 70:30 v/v), containing a stable isotope-labeled internal standard (e.g., ^{13}C -TFV-DP).[\[12\]](#)
- Vortex and incubate the sample to ensure complete lysis of red blood cells and extraction of TFV-DP.

3. Sample Cleanup and Dephosphorylation:

- Purify the extract using solid-phase extraction (SPE) to remove interfering substances.[\[12\]](#)
- Elute the analyte from the SPE cartridge.
- Perform enzymatic dephosphorylation to convert TFV-DP to tenofovir (TFV) using an acid phosphatase.[\[12\]](#)[\[13\]](#) This indirect measurement is necessary because TFV-DP is difficult to analyze directly by LC-MS/MS.
- Perform a second SPE step to desalt and concentrate the resulting TFV.[\[12\]](#)

4. LC-MS/MS Analysis:

- Reconstitute the final extract in a suitable mobile phase.
- Inject the sample into an LC-MS/MS system.
- Separate tenofovir from other components using a suitable analytical column (e.g., C18).[\[11\]](#)
- Detect and quantify tenofovir using tandem mass spectrometry in multiple reaction monitoring (MRM) mode.

5. Data Analysis:

- Construct a calibration curve using known concentrations of TFV-DP that have undergone the same extraction and dephosphorylation process.
- Determine the concentration of TFV-DP in the original DBS punch by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.
- Results are typically reported as fmol/punch.

Protocol 2: Quantification of Tenofovir Diphosphate in Peripheral Blood Mononuclear Cells (PBMCs)

This protocol describes the methodology for quantifying TFV-DP in human PBMCs.

1. PBMC Isolation:

- Collect whole blood in CPT tubes or use standard Ficoll-Paque density gradient centrifugation to isolate PBMCs.
- Wash the isolated PBMCs with phosphate-buffered saline (PBS).
- Count the cells to determine the cell number per sample.

2. Cell Lysis and Extraction:

- Lyse the known number of PBMCs (e.g., 5 million cells) using a lysis buffer (e.g., 70% methanol).[\[13\]](#)
- Add a stable isotope-labeled internal standard.
- Vortex and centrifuge to pellet cellular debris.

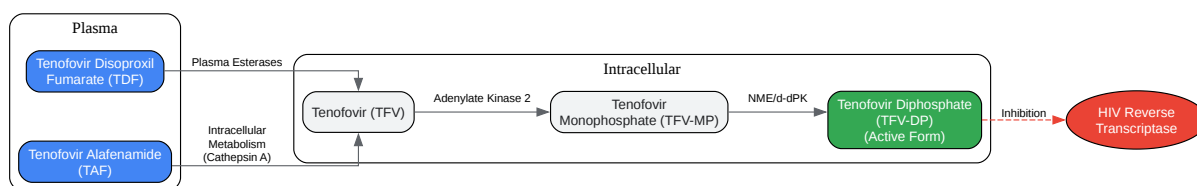
3. Sample Cleanup and Dephosphorylation:

- Isolate TFV-DP from the cell lysate using anion exchange solid-phase extraction.[\[13\]](#)
- Dephosphorylate the isolated TFV-DP to tenofovir using an acid phosphatase.[\[13\]](#)
- Desalt and concentrate the resulting tenofovir using a final SPE step.[\[13\]](#)

4. LC-MS/MS Analysis:

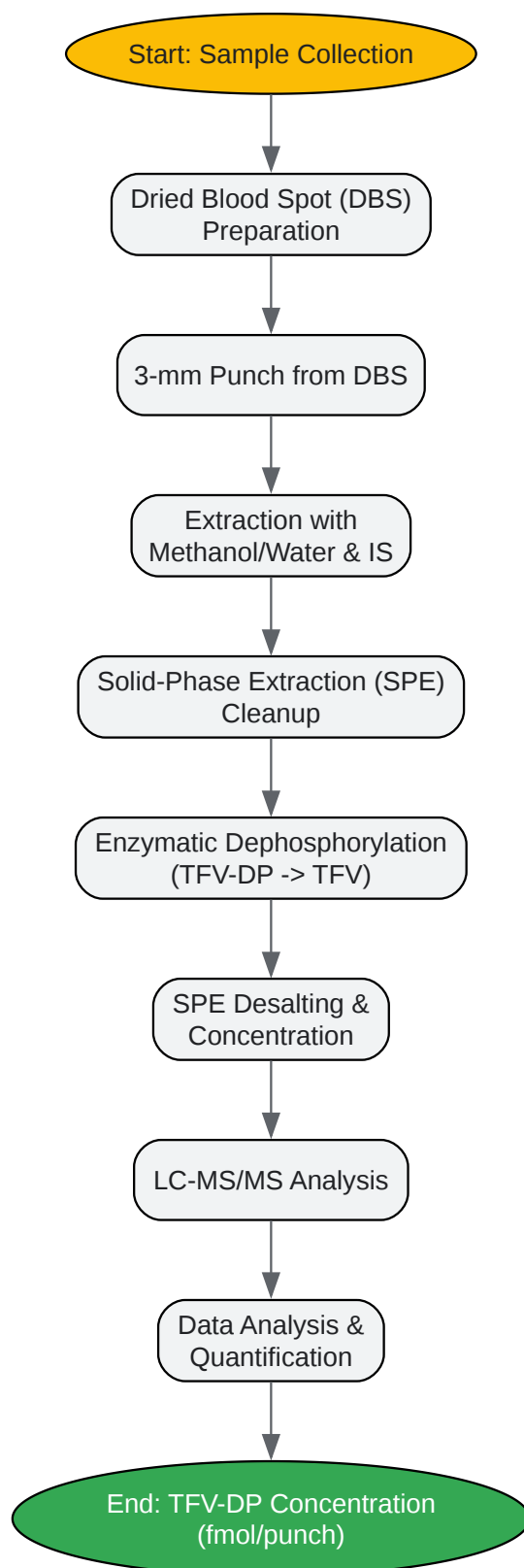
- Follow the same LC-MS/MS analysis and data analysis steps as described in Protocol 1.
- Results are typically reported as fmol/10⁶ cells.

Visualizations



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Caption: Metabolic activation of tenofovir prodrugs to the active tenofovir diphosphate.



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Caption: Workflow for TFV-DP quantification in dried blood spots.

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